2-(trifluoromethyl)-3,4-dihydro-2H-chromen-4-amine
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Overview
Description
2-(trifluoromethyl)-3,4-dihydro-2H-chromen-4-amine is an organic compound characterized by the presence of a trifluoromethyl group attached to a chromen-4-amine structure. The trifluoromethyl group is known for its significant impact on the chemical and physical properties of organic molecules, making this compound of interest in various fields such as pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(trifluoromethyl)-3,4-dihydro-2H-chromen-4-amine typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boron reagent with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for synthesizing complex molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction, utilizing automated reactors and continuous flow systems to enhance efficiency and yield. The use of environmentally benign reagents and catalysts is also emphasized to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-(trifluoromethyl)-3,4-dihydro-2H-chromen-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
2-(trifluoromethyl)-3,4-dihydro-2H-chromen-4-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of materials with specific properties, such as increased stability and reactivity
Mechanism of Action
The mechanism of action of 2-(trifluoromethyl)-3,4-dihydro-2H-chromen-4-amine involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity, leading to specific biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Similar Compounds
2-(trifluoromethyl)-4-aminopyridine: Similar in structure but with a pyridine ring instead of a chromen ring.
Trifluoromethylated quinolines: Compounds with a quinoline structure and a trifluoromethyl group.
Trifluoromethylated ethers: Compounds with an ether linkage and a trifluoromethyl group .
Uniqueness
2-(trifluoromethyl)-3,4-dihydro-2H-chromen-4-amine is unique due to its specific chromen-4-amine structure combined with the trifluoromethyl group. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C10H10F3NO |
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Molecular Weight |
217.19 g/mol |
IUPAC Name |
2-(trifluoromethyl)-3,4-dihydro-2H-chromen-4-amine |
InChI |
InChI=1S/C10H10F3NO/c11-10(12,13)9-5-7(14)6-3-1-2-4-8(6)15-9/h1-4,7,9H,5,14H2 |
InChI Key |
CIXHTAFKIGIRDM-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C2=CC=CC=C2OC1C(F)(F)F)N |
Origin of Product |
United States |
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